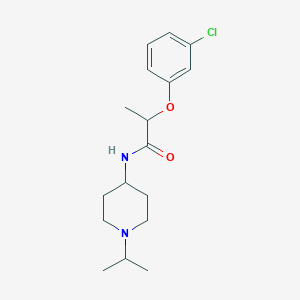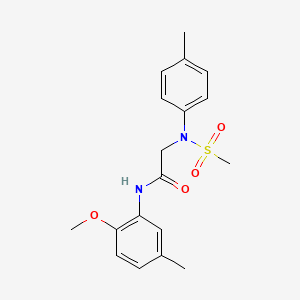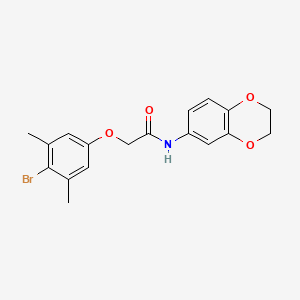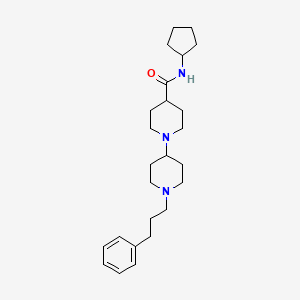![molecular formula C13H13N5O5 B4896247 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to disruption of energy metabolism and induction of cancer cell death.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, lung, ovarian, and liver cancer cells. This compound has also been tested in preclinical models of cancer, where it has demonstrated significant antitumor activity. Moreover, this compound has been evaluated in clinical trials for the treatment of various types of cancer, including pancreatic, breast, and hematological malignancies.
Mechanism of Action
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide targets the mitochondrial TCA cycle, which is responsible for the production of ATP, the main energy source for cells. By inhibiting key enzymes in the TCA cycle, this compound disrupts energy metabolism and induces cancer cell death. This compound also activates the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases, which are involved in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This compound also modulates the expression of genes involved in energy metabolism, cell survival, and apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. This compound also has a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low clearance rate. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound has a complex mechanism of action, which requires further investigation to fully understand its anticancer properties.
Future Directions
There are several future directions for the development of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide as an anticancer agent. One direction is to evaluate the efficacy of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of this compound as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound and identify biomarkers for patient selection and response prediction.
Synthesis Methods
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 1-(2-aminoethyl)-1H-imidazole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow solid with a purity of over 95%.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c19-13(15-2-1-4-16-5-3-14-9-16)10-6-11(17(20)21)8-12(7-10)18(22)23/h3,5-9H,1-2,4H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKEFARPKEPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)
